N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
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Overview
Description
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using 2-(methylthio)benzoic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” would depend on its specific biological target. Generally, compounds in this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide
Uniqueness
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methoxyethyl group, piperidine ring, and methylthio benzamide moiety can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-5-3-4-6-16(15)22-2/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHOBBXPXRAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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